N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
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Description
N-{3'-acetyl-1-[2-(2-chlorophenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0972040 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3294-0251 is a novel immune checkpoint known as IGSF8 . Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
F3294-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to IGSF8 and blocks its interaction with its receptors . By doing so, it interferes with the normal functioning of the immune checkpoint, leading to changes in immune response.
Biochemical Pathways
Preclinical data have demonstrated that antibody blockade of igsf8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-pd1 across multiple syngeneic tumor models .
Pharmacokinetics
The pharmacokinetics of F3294-0251 are currently being evaluated in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F3294-0251 administered intravenously .
Result of Action
The result of F3294-0251’s action is a significant anti-tumor activity. Preclinical data have shown that the blockade of IGSF8 by F3294-0251 leads to compelling anti-tumor activity, both as a monotherapy and in combination with anti-PD1 .
Properties
IUPAC Name |
N-[4-acetyl-1'-[2-(2-chlorophenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-7-6-8-16-19(13)26(11-12-31-18-10-5-4-9-17(18)23)20(30)22(16)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMUHAKSJURVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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